Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid: A Technical Guide
Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and peptides.[1] This document details the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Overview
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as N-Boc-L-glutamic acid 5-methyl ester or Boc-Glu(OMe)-OH, is a derivative of L-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection strategy is fundamental in peptide synthesis and other organic transformations, preventing unwanted side reactions involving the amino group.[3] The synthesis described herein is a standard procedure involving the reaction of L-glutamic acid 5-methyl ester with di-tert-butyl dicarbonate (Boc₂O).
Physicochemical Data
A summary of the key physicochemical properties of the final product is presented in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₆ | MedChemExpress |
| Molecular Weight | 261.27 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (NMR) | ≥98.0% | MedChemExpress[4] |
| Purity (General) | 97%+ | Ottokemi[5] |
| Melting Point | 71-75 °C | Ottokemi[5] |
Synthesis Workflow
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is a straightforward one-step process involving the protection of the primary amine of L-glutamic acid 5-methyl ester. The workflow is illustrated in the diagram below.
Caption: Synthesis workflow for Boc protection of L-glutamic acid 5-methyl ester.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.[6]
Materials:
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2-amino-5-methoxy-5-oxopentanoic acid hydrochloride (L-Glutamic acid 5-methyl ester hydrochloride)
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Di-tert-butyl dicarbonate (Boc₂O)
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Potassium carbonate
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1,4-Dioxane
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Water
Procedure:
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To a suitable reaction vessel, add 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride (150.0 g).
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Add water (600.0 ml) and 1,4-dioxane (600.0 ml) to the starting material at a temperature of 25-30°C.
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Cool the resulting mixture to 15-20°C.
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Slowly add a solution of potassium carbonate to the mixture while maintaining the temperature at 15-20°C.
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Further cool the mixture to 0-5°C.
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Slowly add di-tert-butyl dicarbonate (198.7 g) to the reaction mixture, ensuring the temperature is maintained at 0-5°C.
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After the addition is complete, raise the temperature of the mixture to 25-30°C.
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Stir the reaction mixture for approximately 11 hours at 25-30°C.
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Upon completion of the reaction, proceed with standard aqueous work-up and purification procedures (e.g., extraction and crystallization) to isolate the final product.
Characterization
The structure of the final product, (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, can be confirmed by standard analytical techniques. A Certificate of Analysis for a commercial batch of this compound confirms that the ¹H NMR spectrum is consistent with its chemical structure.[4]
Conclusion
The synthesis protocol described provides a reliable and scalable method for the preparation of (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. This guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important building block for further chemical transformations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. tdcommons.org [tdcommons.org]
